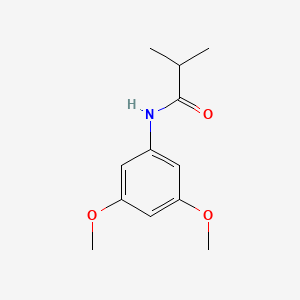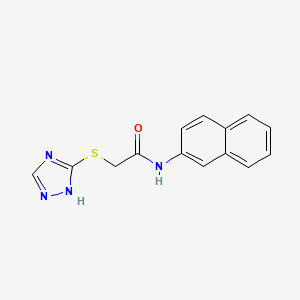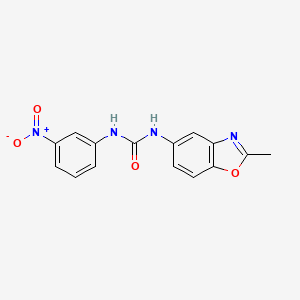
N-(2,4-dimethoxyphenyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-isopropoxybenzamide, commonly known as DIMEB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in research. DIMEB belongs to the class of benzamide compounds and has been found to exhibit promising pharmacological properties.
科学的研究の応用
DIMEB has been used in various scientific research applications due to its unique pharmacological properties. One of the most significant applications of DIMEB is in the field of cancer research. Studies have shown that DIMEB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DIMEB has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of DIMEB is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of tubulin polymerization results in the arrest of the cell cycle and ultimately leads to cell death. DIMEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
DIMEB has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DIMEB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DIMEB has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that DIMEB has a low toxicity profile and does not cause any significant adverse effects.
実験室実験の利点と制限
DIMEB has several advantages for lab experiments. It has a low toxicity profile, making it safe to use in in vitro and in vivo studies. DIMEB is also soluble in organic solvents, making it easy to prepare for experiments. However, the limitations of DIMEB include its high cost and limited availability. DIMEB is a synthetic compound that requires specialized equipment and expertise to synthesize, making it difficult to obtain for some researchers.
将来の方向性
There are several potential future directions for the use of DIMEB in scientific research. One potential direction is the development of DIMEB analogs with improved pharmacological properties. Another potential direction is the investigation of the role of DIMEB in the treatment of inflammatory diseases. Additionally, the use of DIMEB in combination with other anticancer drugs could lead to improved cancer treatment outcomes. Finally, the investigation of the mechanism of action of DIMEB could lead to the development of new drugs that target tubulin polymerization and HDAC activity.
Conclusion
In conclusion, DIMEB is a synthetic compound that has gained significant attention in the scientific community for its potential applications in research. DIMEB has been found to exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antioxidant properties. While DIMEB has several advantages for lab experiments, its high cost and limited availability are significant limitations. However, the potential future directions for the use of DIMEB in scientific research are numerous, making it a promising candidate for further investigation.
合成法
The synthesis of DIMEB involves the reaction of 2,4-dimethoxybenzoic acid with isopropylamine and thionyl chloride. The resulting product is then reacted with 4-isopropoxyaniline to yield DIMEB. This process yields a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRAMOHLZOWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)